1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine

Catalog No.
S14071353
CAS No.
M.F
C9H9ClF3N
M. Wt
223.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1...

Product Name

1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine

IUPAC Name

1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanamine

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

InChI

InChI=1S/C9H9ClF3N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

KYUYUWMJUPLGNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)N)Cl

1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine is a fluorinated organic compound characterized by its unique trifluoroethyl group, which contributes significantly to its chemical properties and biological activities. The molecular formula for this compound is C₉H₈ClF₃N, and it has a molecular weight of approximately 227.62 g/mol. The presence of the trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a subject of interest in pharmaceutical applications.

The chemical behavior of 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine can be influenced by the trifluoroethyl group, which can participate in various reactions such as:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile in reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The chlorophenyl moiety may undergo electrophilic substitution reactions due to the presence of the chlorine atom, which can direct further substitution at ortho or para positions.
  • Trifluoroethylation Reactions: The trifluoroethyl group can be involved in reactions that introduce trifluoroethyl groups into other compounds, enhancing their biological activity and stability .

1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine exhibits potential biological activities that are being researched for their implications in pharmacology. The trifluoromethyl group is known to enhance the bioactivity of compounds by mimicking ethyl or ethoxy groups in biological systems. This compound may exhibit:

  • Antimicrobial Properties: Due to its structural characteristics, it may show activity against various microbial strains.
  • Antitumor Activity: Compounds with similar structures have been investigated for their potential to inhibit tumor growth .

Research into its specific biological effects is ongoing, with studies focusing on its mechanism of action and potential therapeutic applications.

Several synthetic routes can be employed to produce 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine:

  • Direct Amine Synthesis: Starting from 4-chloro-3-methylphenol and reacting it with trifluoroacetic anhydride followed by amination.
  • Trifluoromethylation Reactions: Utilizing trifluoromethylating agents to introduce the trifluoroethyl group onto an aromatic substrate.
  • Substitution Reactions: Employing nucleophilic substitution methods where a suitable leaving group is replaced by an amine .

The unique properties of 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine make it suitable for various applications:

  • Pharmaceuticals: Its potential as a drug candidate due to enhanced metabolic stability and bioactivity.
  • Agrochemicals: Used in the development of pesticides and herbicides due to its efficacy against pests.
  • Chemical Intermediates: Acts as a building block in organic synthesis for more complex fluorinated compounds.

Studies on the interactions of 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine with biological targets are crucial for understanding its pharmacodynamics. Research indicates that compounds with similar structures often interact with enzymes or receptors involved in metabolic pathways. Investigations into its binding affinities and inhibition mechanisms are necessary to elucidate its potential therapeutic roles.

Several compounds share structural similarities with 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine. Here is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone1.00Lacks amino group; primarily used as an intermediate.
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone0.96Contains multiple chlorine substituents affecting reactivity.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone0.91More complex halogenation pattern; potential for higher reactivity.
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone0.91Different chlorination pattern impacting biological activity.
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone0.89Variations in chlorination lead to different pharmacological profiles.

The presence of both the chloro and trifluoromethyl groups in this compound provides distinct physicochemical properties that may enhance its performance in various applications compared to these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

223.0375615 g/mol

Monoisotopic Mass

223.0375615 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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